

# Spectroscopic and Synthetic Profile of Bis(triphenylsilyl)chromate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Bis(triphenylsilyl)chromate**, a notable organometallic compound, serves as a powerful oxidizing agent and a catalyst in polymerization reactions. Its utility in organic synthesis, particularly in the oxidation of olefins and alcohols, and in ethylene polymerization, underscores the importance of a comprehensive understanding of its physicochemical properties. This technical guide provides a consolidated overview of the available spectroscopic data (NMR, IR, UV-Vis) for **bis(triphenylsilyl)chromate**, alongside detailed experimental protocols for its synthesis. The information is structured to be a readily accessible resource for researchers in organic synthesis, polymer chemistry, and materials science.

## **Chemical and Physical Properties**

**Bis(triphenylsilyl)chromate** is a red crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.



Property	Value
CAS Number	1624-02-8
Molecular Formula	C36H30CrO4Si2
Molecular Weight	634.79 g/mol
Appearance	Red crystalline solid
Melting Point	159 °C (with decomposition)
Solubility	Soluble in heptane and carbon tetrachloride

## **Spectroscopic Data**

A complete set of spectroscopic data for **bis(triphenylsilyl)chromate** is not readily available in publicly accessible literature. The following sections summarize the data that has been reported.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **bis(triphenylsilyI)chromate** are not available in the reviewed literature. However, <sup>13</sup>C NMR data is referenced in the following publication, which was not accessible in full text:

• Collection of Czechoslovak Chemical Communications, 1981, 46(6), 1383–1388.

Based on the structure of the triphenylsilyl group, the expected <sup>1</sup>H NMR spectrum would show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The <sup>13</sup>C NMR spectrum would similarly display signals corresponding to the aromatic carbons.

## Infrared (IR) Spectroscopy

The infrared spectrum of **bis(triphenylsilyl)chromate** exhibits characteristic strong absorption bands corresponding to the Cr-O stretching vibrations. These bands are crucial for identifying the presence of the chromate ester functionality and are absent in the reduced organochromium species formed after its reaction with olefins.



Wavenumber (cm <sup>-1</sup> )	Assignment
~985	Cr-O stretch
~973	Cr-O stretch

## **UV-Visible (UV-Vis) Spectroscopy**

No specific UV-Visible absorption data (λmax) for **bis(triphenylsilyl)chromate** was found in the surveyed literature. As a chromium(VI) compound, it is expected to exhibit charge-transfer bands in the UV-Visible region, contributing to its red color.

## Experimental Protocols Synthesis of Bis(triphenylsilyl)chromate

The following protocol is adapted from a patented synthesis method.

#### Materials:

- Triphenylchlorosilane
- Potassium dichromate
- · Potassium hydroxide
- Glacial acetic acid
- Hexane
- Water

#### Procedure:

- To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
- Stir the reaction mixture at 50-60 °C for 5 hours.



- After the reaction is complete, filter the mixture.
- Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
- Filter the solid under reduced pressure.
- Dry the final product in a vacuum oven.

This procedure is reported to yield **bis(triphenylsilyl)chromate** in high purity.

## **Spectroscopic Analysis Protocol (General)**

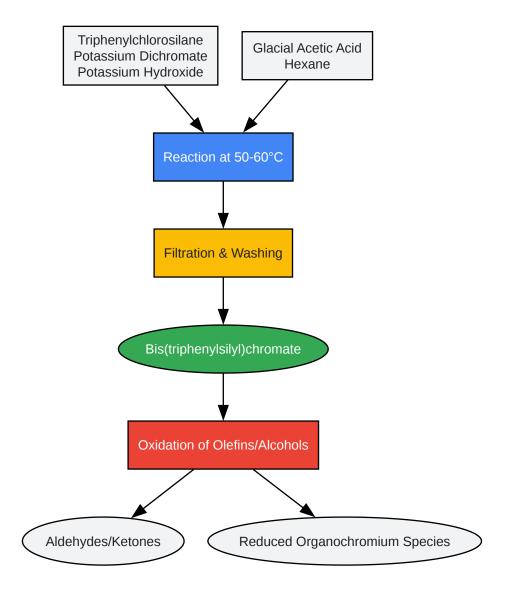
Specific experimental conditions for the acquisition of the spectroscopic data mentioned in this guide are not fully detailed in the available literature. A general approach for obtaining such data would involve:

- NMR: Dissolving a sample of **bis(triphenylsilyl)chromate** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) and acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- IR: Acquiring the infrared spectrum using either a KBr pellet method or as a solution in a suitable solvent (e.g., CCl<sub>4</sub>) using an FT-IR spectrometer.
- UV-Vis: Recording the absorption spectrum of a dilute solution of the compound in a suitable solvent (e.g., heptane or CCl<sub>4</sub>) using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

## **Logical Workflow**

The following diagram illustrates the general workflow for the synthesis and subsequent application of **bis(triphenylsilyl)chromate** as an oxidizing agent.





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Caption: Synthesis and Application Workflow for Bis(triphenylsilyl)chromate.

## Conclusion

**Bis(triphenylsilyl)chromate** is a valuable reagent in organic chemistry. While some of its characteristic spectroscopic data, particularly its IR absorptions, are documented, a comprehensive, publicly available dataset for its NMR and UV-Vis spectra is lacking. The synthetic protocols provide a clear pathway for its preparation. Further research to fully characterize its spectroscopic properties would be beneficial to the scientific community, enabling a more profound understanding and broader application of this versatile compound.







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